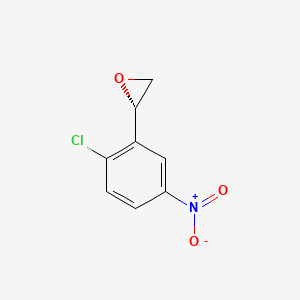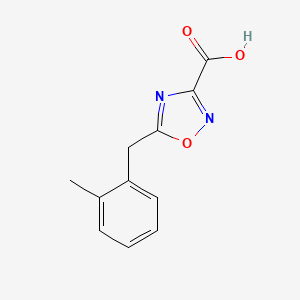![molecular formula C8H13NO4S B15311060 Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)
Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2]thiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a thioester, followed by oxidation to introduce the sulfone group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[1,2-b][1,2]thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid
- 3a-Methyl-1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid
Uniqueness
Methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate is unique due to its specific methyl ester group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.
Propiedades
Fórmula molecular |
C8H13NO4S |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
methyl 1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate |
InChI |
InChI=1S/C8H13NO4S/c1-13-7(10)8-3-2-5-9(8)14(11,12)6-4-8/h2-6H2,1H3 |
Clave InChI |
NSPIHCCZYNCOCU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCCN1S(=O)(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



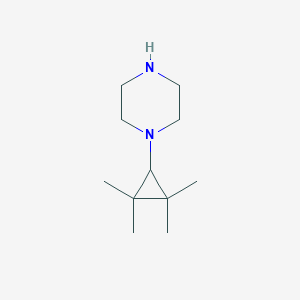

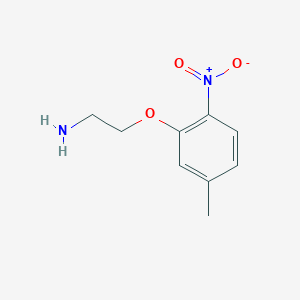
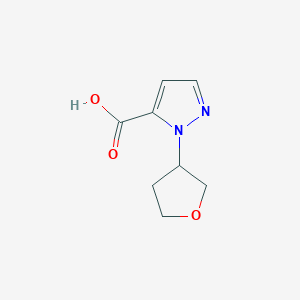

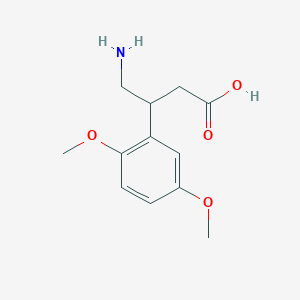
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)

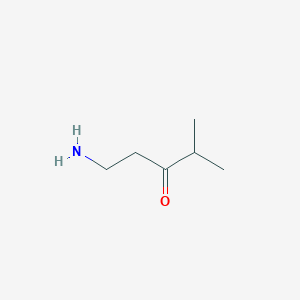
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)

